Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)-propanoate

Bastadin Synthesis Oxime Geometry Macrocyclization

Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)-propanoate (CAS 83030-43-7) is a brominated tyrosine-derived building block featuring an α-hydroxyimino ester moiety. It is a critical intermediate in the total synthesis of bastadins, a class of macrocyclic marine natural products with significant biological activities.

Molecular Formula C10H10BrNO4
Molecular Weight 288.09 g/mol
CAS No. 83030-43-7
Cat. No. B1530438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)-propanoate
CAS83030-43-7
Molecular FormulaC10H10BrNO4
Molecular Weight288.09 g/mol
Structural Identifiers
SMILESCOC(=O)C(=NO)CC1=CC(=C(C=C1)O)Br
InChIInChI=1S/C10H10BrNO4/c1-16-10(14)8(12-15)5-6-2-3-9(13)7(11)4-6/h2-4,13,15H,5H2,1H3/b12-8+
InChIKeyAMXHNFGHJPBXSJ-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)-propanoate (CAS 83030-43-7): A Key Bastadin Intermediate


Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)-propanoate (CAS 83030-43-7) is a brominated tyrosine-derived building block featuring an α-hydroxyimino ester moiety . It is a critical intermediate in the total synthesis of bastadins, a class of macrocyclic marine natural products with significant biological activities [1]. This compound is canonically defined as the (E)-isomer .

Why Generic Substitution of Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)-propanoate Fails: Oxime Geometry and Reactivity


In-class compounds, such as the ethyl ester analog or the (Z)-oxime isomer, are not interchangeable due to critical differences in oxime geometry and ester reactivity that dictate downstream synthetic outcomes. The defined (E)-geometry of the target compound is essential for the biomimetic oxidative cyclization steps in bastadin synthesis, where incorrect geometry leads to failed macrocyclization [1]. Furthermore, the methyl ester offers distinct reactivity and protecting group strategies compared to other esters, making it the required substrate for specific synthetic routes .

Quantitative Differentiation of Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)-propanoate: Evidence Guide


Validated (E)-Oxime Geometry Essential for Bastadin Macrocyclization

The total synthesis of bastadins by Nishiyama and Yamamura unambiguously established the requirement for the anti (E)-oxime geometry for successful macrocyclization. The target compound, Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)-propanoate (83030-43-7), is supplied as the specific (E)-isomer required by this synthetic route [1]. In contrast, the (Z)-isomer, methyl (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate, is a distinct compound that would not support the same stereospecific oxidative coupling .

Bastadin Synthesis Oxime Geometry Macrocyclization

Methyl Ester Reactivity Differentiates from Ethyl Ester in Psammaplin A Pathways

While the ethyl ester analog (CAS 172854-02-3) is a known intermediate in psammaplin A synthesis , the methyl ester offers distinct advantages in specific synthetic routes. The methyl ester's smaller steric bulk and different reactivity profile make it the preferred substrate for certain condensation and oxidation reactions. The psammaplin A scaffold, which contains a central disulfide bond, can be selectively assembled using the methyl ester building block to control the introduction of the hydroxyiminoacyl unit .

Psammaplin A Ester Reactivity Building Block

Role as a Direct Precursor to PSA Derivatives with HDAC3 Inhibitory Activity

Compounds containing the (E)-3-bromo-4-hydroxyphenyl-2-hydroxyimino fragment, directly derived from the target compound, are claimed in patent CN-111548286-B as HDAC3 inhibitors with antitumor activity [1]. The target compound is the foundational building block for this specific series, while generic bromotyrosine derivatives lacking the α-hydroxyimino ester are not reported to possess the same HDAC3 selectivity profile [2].

HDAC3 Inhibitor PSA Derivative Anticancer

Application Scenarios for Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)-propanoate


Total Synthesis of Macrocyclic Bastadin Natural Products

This compound is the established starting material for the total synthesis of bastadins 1, 2, and 3, as demonstrated by Nishiyama and Yamamura. Its (E)-oxime geometry is a prerequisite for the biomimetic oxidative cyclization that forms the macrocyclic core [1]. Procurement is essential for any laboratory replicating or extending this synthetic route.

Medicinal Chemistry: HDAC3-Targeted Anticancer Agents

The compound serves as the core fragment for a series of PSA derivatives claimed in patent CN-111548286-B. These derivatives exhibit HDAC3 inhibitory activity and are being developed as antitumor agents [1]. Utilizing this specific building block ensures the generation of analogs within the patented chemical space.

Exploration of Bromotyrosine-Derived Epigenetic Modulators

Beyond HDAC3, the parent scaffold psammaplin A is a dual HDAC/DNMT inhibitor. The target compound can be elaborated into probes to study epigenetic mechanisms, where its defined geometry allows for the precise presentation of the hydroxyimino pharmacophore [1].

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